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Abstract
C105SR is a novel, non-peptidic, small-molecule inhibitor of cyclophilin D (CypD) that has

demonstrated significant hepatoprotective properties in preclinical studies. This technical guide

provides a comprehensive overview of the mechanism of action, experimental validation, and

key data supporting the therapeutic potential of C105SR in mitigating hepatic ischemia-

reperfusion injury (IRI). Detailed experimental protocols and quantitative data are presented to

facilitate further research and development in this area. C105SR's potent mitoprotective

effects, centered on the inhibition of the mitochondrial permeability transition pore (mPTP),

position it as a promising candidate for clinical development in the context of liver surgery,

transplantation, and other conditions associated with hepatic IRI.

Introduction
Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality in

various clinical settings, including liver transplantation, major hepatic surgery, and trauma. The

pathophysiology of IRI is complex, involving a cascade of events initiated by the restoration of

blood flow to ischemic tissue, leading to oxidative stress, inflammation, and ultimately,

hepatocyte death. A critical event in this cascade is the opening of the mitochondrial

permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial
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membrane. The opening of the mPTP, regulated by cyclophilin D (CypD), leads to the collapse

of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-

apoptotic factors, culminating in necrotic and apoptotic cell death.[1][2]

C105SR is a novel diastereoisomer of a new class of small-molecule cyclophilin inhibitors

(SMCypIs) that has been specifically designed to target CypD and inhibit mPTP opening.[1][2]

Preclinical studies have demonstrated its superior mitoprotective and hepatoprotective

properties compared to its racemic mixture and other known cyclophilin inhibitors like

cyclosporin A and alisporivir.[1][2] This guide will delve into the technical details of C105SR's

mechanism of action, its efficacy in in vitro and in vivo models of hepatic IRI, and the

experimental protocols used to validate its therapeutic potential.

Mechanism of Action: Inhibition of the CypD-
Mediated Mitochondrial Permeability Transition Pore
The primary mechanism by which C105SR exerts its hepatoprotective effects is through the

direct inhibition of cyclophilin D (CypD), a key regulator of the mPTP.[1][2] In conditions of

cellular stress, such as ischemia-reperfusion, increased levels of mitochondrial matrix Ca2+

and reactive oxygen species (ROS) trigger the binding of CypD to the mPTP complex,

promoting its opening.

C105SR binds to the catalytic site of CypD, inhibiting its peptidyl-prolyl cis-trans isomerase

(PPIase) activity.[1] This inhibition prevents the conformational changes in the mPTP complex

that are necessary for its opening. By keeping the mPTP closed, C105SR preserves

mitochondrial function, prevents the collapse of the mitochondrial membrane potential, and

inhibits the release of cell death-inducing factors.[1][2]

Signaling Pathway of C105SR Action
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Mechanism of C105SR in preventing mPTP opening.

Quantitative Data on the Hepatoprotective Effects of
C105SR
The efficacy of C105SR has been quantified through a series of in vitro and in vivo

experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of C105SR
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Parameter Assay
C105SR
Concentrati
on

Result
Compariso
n

Reference

CypD

Inhibition

PPIase

Activity
EC50 19.8 ± 1.2 nM

More potent

than C110SR

(28.3 nM)

[1]

Mitoprotectio

n

Mitochondrial

Swelling
EC50 140 ± 10 nM

More potent

than C110SR

(250 nM)

[1]

Mitochondrial

Calcium

Retention

Capacity

(CRC)

5 µM

595 ± 38

nmol

Ca2+/mg

protein

Higher than

C105 (407 ±

13) and CsA

[1]

Cell

Protection

LDH Release

(Hypoxia/Reo

xygenation)

0.5 µM
~75%

inhibition

C110SR not

effective at

this

concentration

[1]

Cell Viability

(Hypoxia/Reo

xygenation)

0.5 µM
~75%

increase

More potent

than C110SR
[1]

Table 2: In Vivo Efficacy of C105SR in a Mouse Model of
Hepatic IRI
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Parameter
Measureme
nt

Treatment
Group

Result
P-value vs.
IR Vehicle

Reference

Hepatocyte

Necrosis

Percentage

of Necrotic

Area

IR Vehicle 35 ± 3% - [1]

IR + C105SR

(50 mg/kg)
15 ± 2% <0.01 [1]

Liver

Enzymes

Serum ALT

(U/L)
IR Vehicle

12,000 ±

1,000
- [1]

IR + C105SR

(50 mg/kg)
5,000 ± 800 <0.01 [1]

Serum AST

(U/L)
IR Vehicle 10,000 ± 900 - [1]

IR + C105SR

(50 mg/kg)
4,000 ± 700 <0.01 [1]

Apoptosis

TUNEL-

positive

cells/field

IR Vehicle 25 ± 3 - [1]

IR + C105SR

(50 mg/kg)
10 ± 2 <0.01 [1]

Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Model of Hypoxia/Reoxygenation
This protocol is designed to mimic the conditions of ischemia-reperfusion injury in a cell culture

system.
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Start: Plate Hepatocytes

Pre-treatment with C105SR
or Vehicle

Induce Hypoxia
(e.g., 1% O2 for 4 hours)

Reoxygenation
(e.g., 21% O2 for 1-2 hours)

Perform Cellular Assays

LDH Release Assay Cell Viability Assay (e.g., MTT) mPTP Opening Assay
(Calcein/Cobalt)

End: Data Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Acclimatize Mice

Administer C105SR (50 mg/kg)
or Vehicle

Anesthetize Mice

Surgical Procedure:
Midline Laparotomy

Induce Partial Hepatic Ischemia
(Clamp Hepatic Artery & Portal Vein for 60 min)

Reperfusion
(Remove Clamp for 6 hours)

Sample Collection

Blood Sampling (for ALT/AST)

Liver Tissue Harvesting

End: Data Analysis

Histological & Molecular Analysis

H&E Staining (Necrosis) TUNEL Assay (Apoptosis)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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